molecular formula C19H16Cl2N4OS2 B4550803 1-[(3,4-dichlorobenzyl)thio]-4-methyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

1-[(3,4-dichlorobenzyl)thio]-4-methyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B4550803
M. Wt: 451.4 g/mol
InChI Key: DVYIWCPDSYGWFY-UHFFFAOYSA-N
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Description

1-[(3,4-dichlorobenzyl)thio]-4-methyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C19H16Cl2N4OS2 and its molecular weight is 451.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 450.0142589 g/mol and the complexity rating of the compound is 617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Facile Synthesis : The compound and its derivatives have been synthesized through multi-step reactions, highlighting the versatile chemistry of triazolothienopyrimidines and their structural complexity. For instance, Nagaraju et al. (2013) demonstrated the synthesis of novel fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives from amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile through a sequence of reactions, emphasizing the synthesis's efficiency and the diversity of derivatives obtained Nagaraju et al., 2013.

Dimroth Rearrangement : Hamed et al. (2008) explored the Dimroth rearrangement for the synthesis and interconversion of isomeric triazolothienopyrimidines, showcasing the structural versatility and complexity of these compounds through chemical reactions that allow for the modification of their structure and potentially their biological activities Hamed et al., 2008.

Crystal and Molecular Structure Analysis : Gajda et al. (2015) reported on the synthesis, crystal, and molecular structures of tetrahydrobenzothienopyrimidine derivatives, providing detailed insights into the compounds' geometries, electronic aspects, and the influence of substituents on their properties. This research offers valuable information on the aromaticity and molecular interactions that could influence the biological activity of these compounds Gajda et al., 2015.

Potential Biological Activities

Antimicrobial and Anticancer Properties : Several studies have investigated the biological activities of triazolothienopyrimidines and related compounds. For example, Botros et al. (2017) synthesized a series of benzyl-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidines, evaluating their cytotoxic activity against human cancer cell lines. The results revealed remarkable activity, suggesting the potential of these compounds as anticancer agents Botros et al., 2017.

Synthesis and Antimicrobial Activities : Research by Hossain and Bhuiyan (2009) on new thieno and furopyrimidine derivatives demonstrated the antimicrobial potential of these compounds, suggesting their utility in developing new antimicrobial agents. This study contributes to understanding the structure-activity relationships necessary for designing effective antimicrobial drugs Hossain & Bhuiyan, 2009.

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-7-methyl-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4OS2/c1-24-16(26)15-11-4-2-3-5-14(11)28-17(15)25-18(24)22-23-19(25)27-9-10-6-7-12(20)13(21)8-10/h6-8H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYIWCPDSYGWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(N3C1=NN=C3SCC4=CC(=C(C=C4)Cl)Cl)SC5=C2CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,4-dichlorobenzyl)thio]-4-methyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Reactant of Route 2
Reactant of Route 2
1-[(3,4-dichlorobenzyl)thio]-4-methyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Reactant of Route 3
Reactant of Route 3
1-[(3,4-dichlorobenzyl)thio]-4-methyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Reactant of Route 4
Reactant of Route 4
1-[(3,4-dichlorobenzyl)thio]-4-methyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Reactant of Route 5
Reactant of Route 5
1-[(3,4-dichlorobenzyl)thio]-4-methyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Reactant of Route 6
Reactant of Route 6
1-[(3,4-dichlorobenzyl)thio]-4-methyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

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